REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[C:6]1[O:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]=1[CH:11]=[O:12].C(O)=O>O>[O:7]1[C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([CH:11]=[O:12])=[C:6]1[CH:2]=[O:1]
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C=1OC2=C(C1C=O)C=CC=C2
|
Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction stirred 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting slurry is filtered
|
Type
|
CUSTOM
|
Details
|
dried in an air stream
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=C(C2=C1C=CC=C2)C=O)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.66 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |